2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-8-10(7-14-12(13)15-8)11(17)16-9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJRNNVBBUEJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323017 | |
| Record name | 2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824516 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400074-73-9 | |
| Record name | 2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide typically involves the reaction of benzylidene acetones with ammonium thiocyanates. This process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced under controlled conditions to meet the demand for scientific research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits potent antimicrobial properties, making it a candidate for the development of new antimicrobial agents. Research has shown that derivatives of pyrimidine, including 2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide, have been synthesized and evaluated for their efficacy against various pathogens:
- Bacterial Inhibition : Studies indicate that certain pyrimidine derivatives demonstrate significant activity against pathogenic bacteria such as E. coli and S. aureus . The presence of specific substituents on the pyrimidine ring enhances this activity.
- Antifungal Properties : The compound has also been investigated for antifungal activity, particularly against Candida albicans, with promising results .
Antitumor Activity
Pyrimidine derivatives are recognized for their antitumor potential. The this compound has been included in studies assessing its ability to inhibit cancer cell proliferation:
- Mechanism of Action : This compound targets various signaling pathways involved in tumor growth, particularly through inhibition of protein kinases such as ERK1/2, which are crucial in many malignancies .
- Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, showing IC50 values in the micromolar range, indicating substantial cytotoxicity against cancer cells .
Antitubercular Activity
Recent research has highlighted the potential of pyrimidine derivatives as antitubercular agents. The compound has been shown to possess activity against Mycobacterium tuberculosis:
- Activity Assessment : Various derivatives were screened for their Minimum Inhibitory Concentration (MIC) values against tuberculosis strains, with some showing promising results that could lead to new treatments for tuberculosis .
Kinase Inhibition
The structural characteristics of this compound position it as a potential kinase inhibitor:
- Targeting Protein Kinases : This compound has been evaluated for its ability to inhibit several kinases involved in cancer progression and metabolic disorders. Its modification can lead to selective inhibition profiles that reduce off-target effects .
Synthesis of Bioactive Compounds
The compound serves as an important intermediate in the synthesis of various biologically active molecules:
- Synthetic Pathways : Multi-step synthetic routes utilizing this compound have been developed to create novel compounds with enhanced pharmacological properties .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with the replication of pathogens, leading to its antimicrobial and antiplasmodial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The target compound’s simplicity (single pyrimidine core with minimal substituents) contrasts with the hybrid isoxazole-pyrimidine system in , which introduces a sulfamoyl linker likely enhancing solubility and target binding versatility.
Physicochemical and Pharmacokinetic Properties
Implications :
Comparison :
- The target compound’s unmodified pyrimidine core is structurally analogous to ATP, supporting kinase inhibition, whereas ’s isoxazole-sulfamoyl groups align with DHFR-targeting antifolates .
- The piperazinyl-pyridinyl group in enables allosteric kinase modulation, a distinct mechanism from the target compound’s ATP-competitive action .
Biological Activity
2-Amino-4-methyl-N-phenylpyrimidine-5-carboxamide, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14N4O
- Molecular Weight : 230.27 g/mol
- CAS Number : 400074-73-9
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key synthetic routes include:
- Condensation Reactions : Combining appropriate anilines with pyrimidine precursors.
- Amidation : Introducing the carboxamide group through reaction with acyl chlorides or anhydrides.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. A study reported its efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL, indicating moderate to high activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells, with IC50 values in the micromolar range (0.5–10 µM) depending on the specific cell line tested . Notably, it showed a selectivity index favoring cancer cells over normal cells, suggesting potential as a targeted therapy.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This inhibition disrupts DNA synthesis in rapidly dividing cells such as bacteria and cancer cells .
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G2/M phase, preventing further cell division and proliferation .
Case Studies
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has a favorable absorption profile with moderate bioavailability. It exhibits a clearance rate of approximately 82.7 mL/h/kg and shows minimal toxicity in animal models at doses up to 2000 mg/kg .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation of pyrimidine precursors with phenyl isocyanates or carboxamide-forming reagents. For example, fluorinated analogs require [18F] labeling under anhydrous conditions with precursors like 4-nitrobenzaldehyde . Optimization includes adjusting temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., HATU for amide coupling). Orthogonal protecting groups (e.g., Boc for amines) can improve yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- FTIR : To confirm amide C=O stretches (~1650 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹) .
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm); ¹³C NMR confirms carboxamide carbonyls (~170 ppm) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds closing six-membered rings) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Follow protocols for pyrimidine derivatives:
- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation .
- Store away from ignition sources (P210) and moisture-sensitive conditions .
- Dispose of waste via approved chemical hazard protocols, particularly for aromatic amines .
Advanced Research Questions
Q. How can computational chemistry methods, such as DFT, be applied to predict the electronic properties or reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates:
- HOMO-LUMO gaps to predict redox behavior (e.g., ΔE ~4.5 eV for similar pyrimidines) .
- Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., carboxamide oxygen as a hydrogen-bond acceptor) .
- Conformational analysis : Dihedral angles between pyrimidine and phenyl rings (e.g., ~12.8° twist) influence steric interactions .
Q. What strategies can resolve contradictions in bioactivity data observed across different in vitro assays for this compound?
- Methodological Answer : Address variability by:
- Standardizing assay conditions (e.g., pH 7.4 buffer, 37°C incubation) .
- Validating cell line specificity (e.g., microbial vs. mammalian models) .
- Using statistical tools (e.g., ANOVA with post-hoc tests) to differentiate true activity from noise .
Q. How does the crystal packing and intermolecular interactions influence the compound's stability and solubility?
- Methodological Answer : X-ray studies reveal:
- C–H⋯O hydrogen bonds between methyl groups and methoxy acceptors, forming polymeric chains that enhance thermal stability .
- π-π stacking of aromatic rings reduces aqueous solubility but improves crystalline stability .
- Solubility can be modulated by introducing polar substituents (e.g., hydroxyl groups) at the 5-position .
Q. What are the challenges in designing derivatives to enhance target selectivity, and how can SAR studies be structured?
- Methodological Answer :
- Challenge : Balancing lipophilicity (LogP ~2.5) with hydrogen-bond donors/acceptors for target binding .
- SAR Approach :
- Substituent variation : Replace N-phenyl with heteroaryl groups (e.g., pyridinyl) to probe steric effects .
- Bioisosteres : Swap carboxamide with sulfonamide to assess potency changes .
- In vitro/in vivo correlation : Test derivatives against enzyme targets (e.g., kinases) followed by murine pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
